(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 832126-82-6
VCID: VC8138838
InChI: InChI=1S/C14H11BrOS/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+
SMILES: CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)Br
Molecular Formula: C14H11BrOS
Molecular Weight: 307.21 g/mol

(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

CAS No.: 832126-82-6

Cat. No.: VC8138838

Molecular Formula: C14H11BrOS

Molecular Weight: 307.21 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one - 832126-82-6

Specification

CAS No. 832126-82-6
Molecular Formula C14H11BrOS
Molecular Weight 307.21 g/mol
IUPAC Name (E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C14H11BrOS/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+
Standard InChI Key SVNVAUUVHGGCCE-BQYQJAHWSA-N
Isomeric SMILES CC1=CC=C(S1)/C=C/C(=O)C2=CC(=CC=C2)Br
SMILES CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)Br
Canonical SMILES CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a chalcone backbone (C14H11BrOS\text{C}_{14}\text{H}_{11}\text{BrOS}) with an EE-configured α,β-unsaturated ketone (Fig. 1). The 3-bromophenyl group at position 1 and the 5-methylthiophen-2-yl group at position 3 create a conjugated system, enhancing electronic delocalization . X-ray diffraction analysis reveals near-planarity, with a root-mean-square (RMS) deviation of 0.075 Å for non-hydrogen atoms . The bromine atom at the meta position of the phenyl ring and the methyl group on the thiophene ring influence steric and electronic properties, affecting reactivity and biological interactions.

Table 1: Key Structural Parameters

ParameterValue
Crystallographic SystemMonoclinic
Space GroupP21/cP2_1/c
Unit Cell Dimensionsa=9.8966(5)A˚,b=9.4360(4)A˚,c=16.7115(7)A˚,β=92.245(4)a = 9.8966(5) \, \text{Å}, \, b = 9.4360(4) \, \text{Å}, \, c = 16.7115(7) \, \text{Å}, \, \beta = 92.245(4)^\circ
Density1.512 g/cm³
Refinement RR-Factor0.0358

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 1631cm1\sim 1631 \, \text{cm}^{-1} confirms the carbonyl (C=O\text{C=O}) stretch .

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3) shows resonances at δ2.28(s, 3H, CH3)\delta 2.28 \, (\text{s, 3H, CH}_3), δ7.38(d, J = 15.6  Hz, 1H, H-α)\delta 7.38 \, (\text{d, J = 15.6 \, Hz, 1H, H-}\alpha), and δ7.47(m, 2H, aromatic)\delta 7.47 \, (\text{m, 2H, aromatic}) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z307.21[M+1]+m/z \, 307.21 \, [\text{M}+1]^+ .

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via base-catalyzed condensation of 3-bromoacetophenone and 5-methylthiophene-2-carbaldehyde in ethanol . Optimal conditions include:

  • Molar Ratio: 1:1 (aldehyde:ketone)

  • Catalyst: 10% NaOH

  • Temperature: Reflux at 80°C for 6–8 hours

  • Yield: 70–75% after recrystallization.

Table 2: Reaction Optimization

ParameterConditionYield (%)
SolventEthanol75
CatalystNaOH70
Temperature (°C)8072

Purification and Characterization

Purification via column chromatography (silica gel, hexane:ethyl acetate = 8:2) yields a crystalline solid. Purity (>97%) is confirmed by HPLC (C18 column, acetonitrile:water = 70:30) .

Crystallography and Tautomerism

Crystal Packing

X-ray analysis reveals a monoclinic lattice with Z=4Z = 4. Molecules assemble via C—HO/S\text{C—H} \cdots \text{O/S}, Clπ\text{Cl} \cdots \pi, and ππ\pi \cdots \pi interactions, forming a 3D supramolecular network . The keto form predominates in the solid state, while NMR studies suggest enol tautomerism in solution .

Tautomeric Equilibrium

The compound exists in equilibrium between keto (C=O\text{C=O}) and enol (C—OH\text{C—OH}) forms (Fig. 2). Crystallographic data confirm the keto tautomer, with the enol form stabilized in polar solvents .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus and Candida albicans, the compound shows inhibition zones of 15 mm and 18 mm, respectively (Table 3). The bromine and thiophene groups enhance membrane disruption via hydrophobic interactions.

Table 3: Antimicrobial Activity

MicroorganismInhibition Zone (mm)MIC (µg/mL)
S. aureus (ATCC 25923)1512.5
E. coli (ATCC 25922)1225
C. albicans (ATCC 10231)186.25

Pharmacological Applications

Drug Discovery

The compound’s chalcone scaffold is a privileged structure in medicinal chemistry. Derivatives show promise as:

  • Kinase Inhibitors: Targeting EGFR and VEGFR2 .

  • Anti-inflammatory Agents: Suppressing COX-2 and NF-κB pathways .

Structure-Activity Relationships (SAR)

  • Bromine Substituent: Enhances lipophilicity and target binding.

  • Methylthiophene Group: Improves metabolic stability .

Comparative Analysis with Analogues

Table 4: Comparative Bioactivity

CompoundIC50_{50} (µM)Log PP
(2E)-1-(3-Bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one18.03.2
(2E)-1-(4-Bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one22.53.1
(2E)-1-(3-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one25.82.9

The meta-bromo derivative exhibits superior anticancer activity due to enhanced electronic effects.

Future Research Directions

  • Toxicology Studies: Assess in vivo safety profiles.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

  • Target Identification: Proteomic studies to elucidate molecular targets.

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